molecular formula C6H11NO2 B1601658 Ethyl azetidine-2-carboxylate CAS No. 766483-76-5

Ethyl azetidine-2-carboxylate

Cat. No.: B1601658
CAS No.: 766483-76-5
M. Wt: 129.16 g/mol
InChI Key: WBAZVXJXZJXWOR-UHFFFAOYSA-N
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Description

Ethyl azetidine-2-carboxylate is a valuable four-membered N-heterocyclic building block in organic synthesis and medicinal chemistry. The azetidine ring is a rigid, strained structure that serves as a key motif in drug discovery, often used to improve the physicochemical and pharmacokinetic properties of lead compounds . This ester is a crucial synthetic intermediate for the preparation of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that acts as a proline analogue . As such, it is of significant interest in chemical biology; azetidine-2-carboxylic acid can be incorporated into proteins, leading to altered protein stability and conformation, which disrupts function and provides a mechanism for plant defense . Researchers utilize this compound and its derivatives, such as azetidine-2-carbonitriles, as chiral precursors for the diastereoselective synthesis of complex, optically active molecules . The strained azetidine ring is also found in bacterial natural products, and recent research on azetidine-containing metabolites like the azabicyclenes highlights the potential of this scaffold in combinatorial biosynthesis for engineering novel bioactive compounds . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAZVXJXZJXWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551929
Record name Ethyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766483-76-5
Record name Ethyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl Azetidine 2 Carboxylate

Strategies for Intramolecular Cyclization in Azetidine-2-carboxylate Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of the azetidine (B1206935) ring system. This approach typically involves the formation of a carbon-nitrogen bond within a pre-assembled acyclic precursor containing a nitrogen nucleophile and a suitable leaving group at the appropriate positions.

One of the most common methods for constructing the azetidine ring is through the nucleophilic displacement of a leaving group by a nitrogen nucleophile in a preformed chain. acs.org A significant challenge in this approach is the competition between the desired cyclization and elimination reactions, which is exacerbated by the inherent strain of the four-membered azetidine ring. acs.org The choice of base and solvent is critical in directing the reaction towards cyclization. For instance, the intramolecular cyclization of γ-chloroamines has been attempted under various conditions, including potassium carbonate in N-methyl-2-pyrrolidone (NMP), sodium hydride in dimethylformamide (DMF), and lithium hexamethyldisilazide (LHMDS) in DMF. rsc.org However, these conditions often lead to the formation of olefin byproducts alongside the desired azetidine. rsc.org

A successful example of intramolecular cyclization involves the treatment of ethyl phenyl(tosylamino)acetate with a base like cesium carbonate in DMF at elevated temperatures, which facilitates the formation of the azetidine ring via nucleophilic displacement. Another effective strategy involves the base-promoted cyclization of dibromo amino esters, which initially form aziridines as kinetic products. These can then be thermally isomerized to the thermodynamically more stable azetidines by refluxing in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org

The nature of the substituents on the precursor can also influence the cyclization process. For example, the presence of an electron-withdrawing trifluoromethyl group on the carbon backbone reduces the nucleophilicity of the nitrogen atom, necessitating the use of a strong base like LiHMDS to achieve cyclization. rsc.org Furthermore, intramolecular Mitsunobu reactions have been employed for the synthesis of azetidine derivatives from D-glucose. rsc.org

Metal-Catalyzed Approaches in the Formation of Ethyl Azetidine-2-carboxylate

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines, offering alternative pathways that can overcome some of the limitations of traditional methods. pageplace.de These approaches often involve the formation of multiple bonds in a single step and can provide access to functionalized azetidines that are difficult to prepare otherwise.

Rhodium-catalyzed carbene insertion into an N-H bond is a notable method for forming the azetidine ring. acs.org This reaction typically utilizes a diazoketone precursor, which upon treatment with a rhodium catalyst, generates a carbene that subsequently inserts into the N-H bond to form the cyclized product. acs.org This method has been successfully applied in the total synthesis of natural products containing the azetidine moiety. acs.org

Palladium catalysis has also been extensively explored in azetidine synthesis. For instance, palladium-catalyzed asymmetric allylation of azalactones has been used to generate chiral azetidine precursors. rsc.org The resulting intermediate can then undergo further transformations, such as acetylation and subsequent palladium-catalyzed allylic amination, to afford the enantioselective formation of the azetidine ring. rsc.org Another palladium-catalyzed approach involves the C(sp³)–H arylation of azetidines, using a directing group to achieve site-selective functionalization. rsc.org

Tantalum-catalyzed hydroaminoalkylation has been utilized for the synthesis of azetidines. This protocol involves the reaction of an amine with an alkene in the presence of a tantalum catalyst to form an intermediate that can be cyclized to the corresponding azetidine. rsc.org Copper-catalyzed reactions, such as the ring-opening of chiral aziridines with alcohols, also provide a route to functionalized azetidines. rsc.org More recently, copper-catalyzed photocycloadditions of imines and alkenes have been developed to produce a variety of substituted azetidines. researchgate.net

A biocatalytic approach has also been demonstrated for the one-carbon ring expansion of aziridines to azetidines. nih.gov This method utilizes an enzyme to catalyze a highly enantioselective nih.govbham.ac.uk-Stevens rearrangement, offering a green and efficient route to enantioenriched azetidines. nih.gov

CatalystReaction TypePrecursorsKey Features
RhodiumCarbene InsertionDiazoketoneHigh stereoselectivity for cis-2,4-disubstituted azetidines. acs.org
PalladiumAsymmetric Allylation/AminationAzalactones, Allylic carbonatesEnantioselective formation of the azetidine ring. rsc.org
TantalumHydroaminoalkylationAmines, AlkenesAccess to functionalized azetidines. rsc.org
CopperRing Opening/PhotocycloadditionAziridines, Alcohols/Imines, AlkenesProvides functionalized azetidines and substituted azetidines. rsc.orgresearchgate.net
Enzyme nih.govbham.ac.uk-Stevens RearrangementAziridines, Diazo compoundsHighly enantioselective, gram-scale production viable. nih.gov

Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral azetidine-2-carboxylate derivatives with specific diastereoselectivity is crucial for their application in medicinal chemistry. Several strategies have been developed to control the stereochemistry at the C2 and other stereocenters of the azetidine ring.

Chiral auxiliaries are widely used to induce stereoselectivity in the synthesis of azetidines. The auxiliary is temporarily incorporated into the molecule to direct the formation of a specific stereoisomer, and is subsequently removed.

One prominent example is the use of Ellman's chiral sulfinamides. rsc.orgbham.ac.uk These auxiliaries have been successfully employed in the asymmetric synthesis of azetidines. bham.ac.uk For instance, a Reformatsky reaction of sulfinimines followed by reduction and subsequent cyclization using a Tsunoda reagent can lead to C-2 substituted azetidines with high levels of stereoselectivity. rsc.org Another approach involves the use of (S)-1-phenylethanamine as a chiral auxiliary. bham.ac.uk However, the separation of the resulting diastereomers can sometimes be challenging. bham.ac.uk

Chiral oxazolidines derived from amino acids like (R)-phenylglycinol have also been utilized. rsc.org Condensation with ethyl trifluoroacetoacetate yields an oxazolidine (B1195125) as a single diastereomer, which can be further elaborated through reduction, conversion to an iodo derivative, and subsequent cyclization to form a bicyclic trifluoromethylated oxazolidine-azetidine system. rsc.org

Stereoselective alkylation of a pre-formed azetidine ring is another powerful method for introducing substituents with defined stereochemistry. A notable strategy involves the use of N-borane complexes of azetidine-2-carboxylates. rsc.orgresearchgate.netrsc.orgacs.org

The formation of an N-borane complex with BH₃-SMe₂ can occur as a single diastereoisomer in high yield. rsc.org This complex stabilizes the adjacent carbanion formed upon deprotonation with a strong base like lithium diisopropylamide (LDA), allowing for diastereoselective α-alkylation. rsc.orgrsc.org For example, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has been shown to produce α-alkylated products with high diastereoselectivity. rsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org The N-((S)-1-phenylethyl) group often serves as a chiral auxiliary in these reactions and can be subsequently removed. rsc.org

The diastereoselectivity of these alkylations is influenced by the base used and the specific diastereomer of the starting N-borane complex. rsc.org This protocol has been successfully applied to synthesize various α-substituted azetidine-2-carboxylic acid esters. rsc.org

Asymmetric induction during the formation of the azetidine ring itself is a highly efficient strategy for controlling stereochemistry. This can be achieved through various catalytic and non-catalytic methods.

Biocatalytic approaches, such as the enzymatic ring expansion of aziridines, can exhibit high levels of asymmetric induction, providing enantioenriched azetidines. nih.gov The enzyme's active site is thought to create a chiral environment that controls the stereochemical outcome of the rearrangement. nih.gov

Metal-catalyzed reactions can also be rendered asymmetric. For example, palladium-catalyzed asymmetric allylation of azalactones utilizes chiral ligands to induce enantioselectivity in the formation of the azetidine precursor. rsc.org Similarly, chiral phase-transfer catalysts have been employed in the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.govacs.org The chiral catalyst is believed to activate the substrate and lower the energy barrier for the cyclization in a stereocontrolled manner. nih.gov

Organocatalysis also offers a powerful tool for asymmetric azetidine synthesis. rsc.org For instance, L-proline and its derivatives can catalyze the condensation of aldehydes and anilines to form chiral intermediates that can be further transformed into enantiomerically enriched 1,2,3-trisubstituted azetidines. rsc.org

Enantioselective Synthesis of this compound and its Analogues

The enantioselective synthesis of this compound and its analogues is of paramount importance for the development of chiral drugs and other bioactive molecules. Many of the diastereoselective methods described above can be adapted for enantioselective synthesis by using chiral starting materials or chiral catalysts.

The use of chiral auxiliaries, such as (S)-1-phenylethylamine, is a common strategy. rsc.orgcapes.gov.br This auxiliary can act as both a chiral director and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br The absolute configuration of the final product can be determined by X-ray crystallography. rsc.orgcapes.gov.br

Chiral tert-butanesulfinamide has also proven to be a versatile auxiliary for the synthesis of enantioenriched C2-substituted azetidines. acs.org Condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, provides access to a range of enantiopure azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2-position. acs.orgacs.org

Enantioselective catalysis provides a more atom-economical approach. As mentioned previously, palladium-catalyzed asymmetric allylation of azalactones and biocatalytic ring expansion of aziridines are effective methods for producing enantioenriched azetidines. rsc.orgnih.gov Phase-transfer catalysis using chiral cinchona alkaloid-derived catalysts has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles with high enantiomeric ratios. nih.govacs.org This method often relies on the formation of a chiral ion pair that directs the stereochemical course of the reaction. nih.gov

Organocatalytic methods, such as the use of chiral pyrrolidine-based catalysts in [2+2] annulation reactions, can also lead to the diastereoselective and potentially enantioselective synthesis of azetidine derivatives. rsc.org These catalysts form chiral enamine intermediates that react with aldimines to produce the azetidine ring. rsc.org

Development of Novel Precursors for this compound Synthesis

Research has focused on several classes of advanced precursors, including activated glycine (B1666218) derivatives, malonic esters, and γ-amino alcohols, which undergo intramolecular cyclization through various mechanisms. Furthermore, the use of chiral auxiliaries and metal-catalyzed reactions on these precursors has been instrumental in achieving high enantioselectivity, which is crucial for the synthesis of biologically active compounds.

Intramolecular Cyclization of Activated Glycine Ester Derivatives

One of the most effective modern strategies involves the intramolecular cyclization of α-amino esters bearing a leaving group on a side chain or an activated nitrogen atom. Ethyl phenyl(tosylamino)acetate has emerged as a prominent precursor in this category. The tosyl group serves both as a protecting group for the nitrogen and as an activating group that facilitates the ring-closing reaction. Base-mediated cyclization, for instance, using cesium carbonate in DMF at elevated temperatures, can lead to the formation of the corresponding N-tosyl-protected this compound with near-quantitative yields.

A related approach utilizes (2-bromoethyl)sulfonium triflate as an annulating agent with substituted glycine esters. bristol.ac.uk This method proceeds via the in-situ formation of a vinylsulfonium salt, which reacts with the amino ester to form an ylide intermediate. bristol.ac.uk Subsequent intramolecular nucleophilic attack results in the formation of the azetidine ring, displacing diphenyl sulfide (B99878) as a leaving group. bristol.ac.uk This methodology has proven effective for precursors derived from various aryl glycines. bristol.ac.uk

Table 1: Cyclization of Activated Glycine Ester Precursors

PrecursorReagents/ConditionsIntermediate ProductYieldReferenceEthyl phenyl(tosylamino)acetateCesium Carbonate (Cs₂CO₃), DMF, 80°CEthyl 1-tosylazetidine-2-carboxylateUp to 99%Ethyl (Aryl)(tosylamino)acetate(2-Bromoethyl)diphenylsulfonium triflate, BaseEthyl 1-tosyl-4-arylazetidine-2-carboxylate66% (for 4-chlorophenyl derivative)bristol.ac.uk

Malonic Ester Derivatives as Precursors

A highly efficient route for the asymmetric synthesis of the azetidine core has been developed using aminomalonic esters as precursors. tandfonline.comoup.com This strategy involves the cyclization of a dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane. tandfonline.comoup.com The use of cesium carbonate as a base in DMF is crucial for achieving high efficiency in the four-membered ring formation, yielding the protected azetidine-2,2-dicarboxylate in 99% yield. tandfonline.comoup.com

Table 2: Synthesis via Aminomalonate Precursors

PrecursorKey Reaction StepReagents/ConditionsYieldReferenceDimethyl (S)-(1'-methyl)benzylaminomalonateAzetidine ring formation1,2-dibromoethane, Cs₂CO₃, DMF99%tandfonline.comoup.comDimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylateKrapcho DealkoxycarbonylationLiCl, DMSO, 140°C78% (2.7:1 mixture of diastereomers)tandfonline.comoup.com

Cyclization from γ-Amino Alcohol Derivatives

Another significant class of precursors are γ-amino alcohols, which can be cyclized to the azetidine ring through activation of the hydroxyl group. For instance, ethyl 4,4,4-trifluoroacetoacetate can be condensed with a primary amine, followed by reduction to yield a 3-alkylamino-4,4,4-trifluorobutan-1-ol. rsc.org Treatment of this γ-amino alcohol with thionyl chloride converts the alcohol to a chloride, which then undergoes base-induced ring closure to form the N-alkyl-2-(trifluoromethyl)azetidine. rsc.org Subsequent manipulation of the trifluoromethyl group and esterification would lead to the desired product.

A more direct approach involves the use of chiral auxiliaries to control stereoselectivity. Sulfinimines, derived from aldehydes and chiral tert-butanesulfinamide, can undergo a Reformatsky reaction to produce β-amino esters, which are then reduced to the corresponding γ-amino alcohols. rsc.org Activation of the alcohol, for example with Tsunoda reagent (cyanomethylenetributylphosphorane), promotes an intramolecular Mitsunobu-type reaction to furnish C-2-substituted azetidines with a high degree of stereocontrol. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound NameThis compoundEthyl phenyl(tosylamino)acetateCesium CarbonateDimethylformamide (DMF)(2-Bromoethyl)diphenylsulfonium triflateDiphenyl sulfideDimethyl (S)-(1'-methyl)benzylaminomalonate1,2-dibromoethaneLithium Chloride (LiCl)Dimethyl sulfoxide (DMSO)Ethyl 4,4,4-trifluoroacetoacetateThionyl chloridetert-butanesulfinamideTsunoda reagent

Chemical Reactivity and Transformation of Ethyl Azetidine 2 Carboxylate

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, makes it susceptible to ring-opening reactions. rsc.org This inherent reactivity allows for the synthesis of a variety of functionalized acyclic amines.

Nucleophilic Ring-Opening Mechanisms

The strained four-membered ring of ethyl azetidine-2-carboxylate and its derivatives enhances their reactivity towards nucleophiles, leading to ring-opening. This process is a key step in the synthesis of various amino acid derivatives. nih.gov The reaction typically proceeds via nucleophilic attack at either the C2 or C4 position of the azetidine ring.

In many instances, the ring-opening is regioselective, with the nucleophile preferentially attacking the C4 position of the azetidinium ion, which can be formed by N-alkylation. researchgate.net However, the regioselectivity can be influenced by the substitution pattern on the ring. For example, trisubstituted azetidinium ions bearing a methyl group at C-4 undergo highly regioselective opening at C-2. researchgate.net A variety of nucleophiles, including amines, thiols, azide (B81097) anion, acetate (B1210297) anion, and alkoxides, have been successfully employed in these reactions. researchgate.net

Mechanistic studies suggest that the reaction can proceed through a retro-Claisen type ring opening, particularly in the case of 2-azetine-2-carboxylates, which are related structures. nih.gov This process is facilitated by the release of ring strain and can tolerate a wide range of nucleophiles, including naturally occurring amines and alcohols. nih.gov

Nucleophile Product Type Reference
Amines, ThiolsFunctionalized linear amines
Azide anion, Acetate anion, AlkoxidesFunctionalized linear amines researchgate.net
WaterDicarboxylic acid monoester nih.gov
AlcoholsAmino acid ester derivatives nih.gov

Electrophilic Activation and Subsequent Transformations

Activation of the azetidine nitrogen atom through electrophilic attack significantly enhances the ring's susceptibility to nucleophilic ring-opening. This activation can be achieved through the formation of azetidinium ions by reaction with agents like Lewis or Brønsted acids, or through N-quaternization. rsc.org

Once activated, the azetidinium ion readily undergoes ring-opening upon treatment with a nucleophile. researchgate.net For instance, enantiopure 1-phenylethylazetidine-2-carboxylates react with chloroformates to yield α-chloro-γ-amino butyric acid esters in a completely regio- and stereoselective manner via the ring opening of an intermediate azetidinium ion. researchgate.net

This strategy has been applied to the synthesis of various functionalized nitrogen-containing compounds. rsc.org The choice of electrophile and subsequent nucleophile allows for a high degree of control over the final product.

Activating Agent Subsequent Nucleophile Product Type Reference
Lewis/Brønsted AcidsVarious NucleophilesHighly functionalized nitrogen-containing compounds rsc.org
Methyl trifluoromethanesulfonateNitrogen and Oxygen NucleophilesFunctionalized linear amines researchgate.net
Chloroformates-α-chloro-γ-amino butyric acid esters researchgate.net

Ring-Expansion Reactions

Ring-expansion reactions of azetidines provide a powerful method for the synthesis of larger heterocyclic systems, such as pyrrolidines and piperidines. researchgate.netrsc.org These transformations often proceed through the formation of an intermediate aziridinium (B1262131) ylide followed by a rearrangement.

One notable example is the one-carbon ring expansion of aziridines to azetidines via a nih.gov-Stevens rearrangement, a reaction that can be catalyzed by engineered enzymes. nih.govchemrxiv.org While this specific example involves the formation of an azetidine, the underlying principle of ylide formation and rearrangement is relevant to the ring expansion of azetidines themselves. For instance, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to the corresponding pyrrolidine (B122466). chemrxiv.org

Another approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org

Reagents/Conditions Product Reaction Type Reference
Diazo compound, Copper catalystPyrrolidineCarbene insertion and rearrangement chemrxiv.org
Brønsted acids6,6-disubstituted 1,3-oxazinan-2-oneAcid-mediated rearrangement acs.org
K2CO3, DMSOPiperidin-4-onesIntramolecular nucleophilic displacement and ring enlargement rsc.org

Ester Functional Group Transformations of this compound

The ester group of this compound can undergo a variety of transformations, providing access to other important functional groups while potentially retaining the azetidine ring.

Transesterification Processes

Transesterification is a fundamental reaction for modifying the ester group of this compound. This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst to exchange the ethyl group for a different alkyl or aryl group. This can be useful for altering the properties of the molecule or for preparing specific derivatives. For example, DBU-catalyzed transesterification has been used in the synthesis of related aminomalonic esters. tandfonline.com Lipase-mediated stereoselective transesterification has also been developed for azetidine carboxylates, allowing for the kinetic resolution of racemic mixtures. clockss.org

Reduction Reactions (e.g., Bouveault-Blanc Reduction, Complex Metal Hydride Reductions)

Reduction of the ester functionality in this compound to an alcohol provides the corresponding (azetidin-2-yl)methanol, a valuable synthetic intermediate. This transformation can be achieved using various reducing agents.

Complex Metal Hydride Reductions: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.org This method is highly efficient and generally superior to catalytic hydrogenation for this transformation. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl group. libretexts.org

Bouveault-Blanc Reduction: The Bouveault-Blanc reduction offers a classic alternative for reducing esters to primary alcohols using metallic sodium in an alcohol solvent, typically absolute ethanol (B145695). alfa-chemistry.comwikipedia.org This reaction was widely used before the advent of complex metal hydrides and remains relevant in industrial settings due to its cost-effectiveness. alfa-chemistry.comorganic-chemistry.org The mechanism involves single electron transfer from sodium to the ester carbonyl, followed by protonation from the alcohol solvent. alfa-chemistry.comyoutube.com

Reducing Agent Solvent Product Key Features Reference
Lithium aluminum hydride (LiAlH4)Ethereal solvents (e.g., THF, diethyl ether)(Azetidin-2-yl)methanolHigh reactivity and efficiency libretexts.org
Sodium (Na)Absolute Ethanol(Azetidin-2-yl)methanolCost-effective, suitable for industrial scale alfa-chemistry.comwikipedia.org

Acylation and Amidation Reactions

The secondary amine of this compound readily undergoes acylation and amidation reactions. These reactions are fundamental in peptide synthesis and for introducing diverse functional groups onto the azetidine ring.

Acylation of the secondary amine can be achieved using various acylating agents. For instance, reaction with benzoylthioacetyl chloride leads to the formation of 1-(2-benzoylthioacetyl)-L-azetidine-2-carboxylic acid. google.com This can be subsequently treated with ammonia (B1221849) to yield 1-(2-mercaptoacetyl)-L-azetidine-2-carboxylic acid. google.com

Amidation, the formation of an amide bond, is another key transformation. A general method for amidation involves the use of coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as Hünig's base (N,N-diisopropylethylamine). organic-chemistry.org This method is effective for coupling carboxylic acids with amines to form amides. organic-chemistry.org Another approach utilizes n-propanephosphonic acid anhydride (B1165640) (T3P) and pyridine (B92270), which allows for amide bond formation with minimal epimerization, a crucial factor when dealing with chiral centers. organic-chemistry.org

Reactant 1Reactant 2Reagent/ConditionsProductReference
L-Azetidine-2-carboxylic acidBenzoylthioacetyl chloride1-(2-Benzoylthioacetyl)-L-azetidine-2-carboxylic acid google.com
1-(2-Benzoylthioacetyl)-L-azetidine-2-carboxylic acidAmmonia1-(2-Mercaptoacetyl)-L-azetidine-2-carboxylic acid google.com
Carboxylic AcidAmineHBTU, Hünig's baseAmide organic-chemistry.org
Racemization-prone AcidAmineT3P, PyridineAmide organic-chemistry.org

Reactivity of the Secondary Amine Moiety in this compound

The secondary amine in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives.

The nitrogen atom of the azetidine ring can be functionalized through alkylation and arylation reactions. For instance, N-aryl-2-phenyl azetidine can be synthesized via a nucleophilic aromatic substitution reaction with 1-chloro-2,4-dinitrobenzene. acs.org Reductive amination with aldehydes, such as 3,5-dichlorobenzaldehyde (B167965) in the presence of sodium triacetoxyborohydride, also provides a route to N-alkylated products. acs.org

A notable method for the arylation of azetidines at the C3 position has been developed, providing access to valuable, stereochemically defined building blocks. science.gov Furthermore, a palladium-catalyzed, directed C(sp³)–H arylation of azetidines has been shown to be effective, allowing for the preparation of stereochemically defined carboxylic acid building blocks. acs.org

ReactantReagent/ConditionsProductReference
Azetidine1-Chloro-2,4-dinitrobenzeneN-Aryl-2-phenyl azetidine acs.org
Azetidine3,5-Dichlorobenzaldehyde, Sodium triacetoxyborohydrideN-Alkylated azetidine acs.org
AzetidineAryl iodide, Pd(OAc)₂, (BnO)₂PO₂H, AgOAcC3-Arylated azetidine acs.org

The reaction of this compound derivatives with organometallic reagents is a powerful tool for introducing new carbon-carbon bonds. However, the chemoselectivity of these reactions can be challenging. The addition of organolithiums or Grignard reagents to azetidine carboxylic esters often results in low chemoselectivity, with the tertiary alcohol being the major product. frontiersin.org

To overcome this, alternative strategies have been developed. For example, the addition of organolithiums to N-alkyl-2-oxazolinylazetidines, followed by acidic hydrolysis, provides a highly stereoselective route to N-alkyl-2-acylazetidines. rsc.orgfrontiersin.org This method takes advantage of the unusual reactivity of the C=N bond of the oxazoline (B21484) group in the presence of organolithiums in non-polar solvents. frontiersin.org

The Zr-catalyzed reaction of ethylmagnesium chloride (EtMgCl) with imines can produce C,N-dimagnesiated compounds, which can be trapped with electrophiles to form various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Azetidine DerivativeOrganometallic ReagentProductKey ObservationReference
Azetidine carboxylic esterOrganolithiums/Grignard reagentsTertiary alcohol (major)Low chemoselectivity frontiersin.org
N-Alkyl-2-oxazolinylazetidineOrganolithiumsN-Alkyl-2-acylazetidineHighly stereoselective rsc.orgfrontiersin.org
ImineEtMgCl (Zr-catalyzed)C,N-Dimagnesiated compoundTrappable with electrophiles organic-chemistry.org

This compound and its derivatives can be used in annulation reactions to construct fused heterocyclic systems. A [2+2] annulation reaction of allenoates and cyclic ketimines, catalyzed by Lewis bases like DABCO, can produce fused azetidines. rsc.org The reaction proceeds through a zwitterionic intermediate. rsc.org

Another approach involves a [3+1] cycloaddition reaction of azomethine ylides with aromatic isocyanides in the presence of a yttrium triflate catalyst to afford azetidine derivatives. rsc.org

ReactantsCatalyst/ConditionsProduct TypeReference
Allenoate + Cyclic ketimineDABCOFused azetidine rsc.org
Azomethine ylide + Aromatic isocyanideY(OTf)₃Azetidine derivative rsc.org

α-Substitution Reactions and Regioselectivity

The α-position to the carboxylate group in this compound is amenable to substitution reactions, often with high diastereoselectivity. The base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, via the formation of their N-borane complexes, allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. researchgate.netsemanticscholar.org This method shows high diastereoselectivity when using lithium diisopropylamide (LDA) as a base followed by treatment with an electrophile like benzyl (B1604629) bromide. researchgate.netsemanticscholar.org

The regioselectivity of lithiation and subsequent functionalization of 2-arylazetidines is highly dependent on the nature of the N-substituent. researchgate.net N-alkylazetidines tend to undergo ortho-lithiation on the aryl ring, whereas N-Boc protected azetidines favor α-benzylic lithiation. researchgate.net

SubstrateReagents/ConditionsProductKey FeatureReference
N-((S)-1'-arylethyl)azetidine-2-carbonitrile N-borane complex1. LDA, -78 °C; 2. Benzyl bromideα-Benzylated azetidine-2-carbonitrileHigh diastereoselectivity researchgate.netsemanticscholar.org
N-Alkyl-2-arylazetidineHexyllithiumortho-Functionalized areneortho-Directing ability of the azetidinyl ring researchgate.net
N-Boc-2-arylazetidineOrganolithiumα-Benzylic functionalized azetidineα-Directing ability of the N-substituent researchgate.net

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound. The choice of protecting groups and reaction conditions plays a pivotal role in directing the outcome of a reaction.

For instance, the use of an N-Boc protecting group directs lithiation to the α-position of a 2-arylazetidine, while an N-alkyl group directs it to the ortho-position of the aryl ring. researchgate.net This demonstrates how the N-substituent can act as a regiochemical switch.

In another example, the reaction of 2-isoxazoline-3-carboxylates with alkenes under visible light irradiation promotes an aza-Paterno-Büchi reaction to synthesize azetidines. rsc.org This photochemical method offers a distinct approach to azetidine synthesis.

The development of methods for the selective functionalization of azetidines continues to be an active area of research, driven by the importance of these scaffolds in medicinal chemistry and materials science. rsc.orgacs.org

Derivatives and Analogues of Ethyl Azetidine 2 Carboxylate

Synthesis and Characterization of N-Substituted Azetidine-2-carboxylates

The secondary amine of the azetidine (B1206935) ring is a common site for substitution, often protected with various groups to facilitate further synthetic transformations or to introduce specific functionalities. Common N-substituents include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trityl (Tr) groups.

The synthesis of N-substituted azetidine-2-carboxylates typically involves the reaction of azetidine-2-carboxylic acid or its esters with an appropriate acyl chloride, anhydride (B1165640), or chloroformate in the presence of a base. For instance, N-Boc-azetidine-2-carboxylic acid can be synthesized on a large scale starting from γ-butyrolactone through a multi-step process that includes bromination, esterification, cyclization, resolution, hydrogenation, and finally, protection of the nitrogen with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nsf.gov The synthesis of N-Cbz-azetidine-2-carboxylic acid is achieved by reacting azetidine-2-carboxylic acid with benzyl (B1604629) chloroformate. researchgate.net

A general method for preparing optically active N-substituted azetidine-2-carboxylic acids involves the cyclization of an optically active 4-(substituted amino)-2-halobutyric acid in the presence of a base. smolecule.com This process occurs with inversion of configuration at the carbon bearing the halogen atom. smolecule.com For example, (S)-N-(tert-butoxycarbonyl)azetidine-2-carboxylic acid has been synthesized from (R)-4-(tert-butoxycarbonylamino)-2-bromobutyric acid. smolecule.com

The characterization of these N-substituted derivatives is routinely performed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity. nsf.gov

Table 1: Synthesis of N-Substituted Azetidine-2-Carboxylic Acids
N-SubstituentStarting MaterialKey ReagentsTypical YieldReference
tert-Butoxycarbonyl (Boc)γ-ButyrolactoneBromine, Di-tert-butyl dicarbonate43% (overall) nsf.gov
tert-Butoxycarbonyl (Boc)(R)-4-(tert-butoxycarbonylamino)-2-bromobutyric acidBase31.4% smolecule.com
Benzyloxycarbonyl (Cbz)Azetidine-2-carboxylic acidBenzyl chloroformateNot specified researchgate.net
BenzhydrylAzetidine-2-carboxylic acidDiphenylmethyl bromideNot specified acs.org

Synthesis and Characterization of Azetidine-2-carboxylic Acid Amides and Nitriles

The carboxylate group of ethyl azetidine-2-carboxylate can be readily converted into other functional groups, such as amides and nitriles, which are important for creating peptidomimetics and other biologically active molecules.

Azetidine-2-carboxamides are typically synthesized from the corresponding carboxylic acid or ester. For example, (S)-azetidine-2-carboxamide hydrochloride can be prepared by converting (S)-azetidine-2-carboxylic acid to the carboxamide by reaction with ammonia (B1221849) or an amine, followed by formation of the hydrochloride salt for improved stability. acs.org A representative procedure for the synthesis of N-((S)-1'-phenylethyl)azetidine-2-carboxamide involves the reaction of the corresponding methyl ester with a methanolic solution of ammonia in the presence of sodium cyanide. nih.gov

The synthesis of azetidine-2-carbonitriles can be achieved through the dehydration of the corresponding primary amide. For instance, N-((S)-1-arylethyl)azetidine-2-carboxamides can be dehydrated using trifluoroacetic anhydride and pyridine (B92270) to yield the corresponding nitriles in good yields. nih.gov An alternative route to substituted azetidine-2-carbonitriles involves the base-mediated intramolecular cyclization of a suitable precursor, although this can sometimes result in low diastereoselectivity. nih.gov

The characterization of these amides and nitriles relies on standard analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm the successful transformation of the carboxylate group.

Table 2: Synthesis of Azetidine-2-Carboxamides and Nitriles
DerivativeStarting MaterialKey Reagents/MethodYieldReference
(S)-Azetidine-2-carboxamide hydrochloride(S)-Azetidine-2-carboxylic acidAmmonia, HClNot specified acs.org
(R)-1-((S)-1'-Phenylethyl)azetidine-2-carboxamide(2R,1'S)-Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylateAqueous Ammonia60% nih.gov
(S)-1-((S)-1'-(4''-Methoxyphenyl)ethyl)azetidine-2-carbonitrile(2S,1'S)-1-((S)-1'-(4''-Methoxyphenyl)ethyl)azetidine-2-carboxamideTrifluoroacetic anhydride, Pyridine80% nih.gov
Azetidine-2-carbonitrileBase-mediated intramolecular cyclizationBase~1:1 diastereomeric ratio nih.gov

Preparation of C-Terminal Analogues and their Stability Profiles

Modification of the C-terminus of this compound is a key strategy for modulating its properties. C-terminal analogues include other esters, amides, and the free carboxylic acid.

The preparation of different C-terminal esters can be achieved through transesterification. For example, methyl and tert-butyl esters are common analogues. magtech.com.cn The free carboxylic acid can be obtained by hydrolysis of the ethyl ester. Amides are synthesized as described in the previous section.

The stability of these C-terminal analogues varies. Generally, amides exhibit greater hydrolytic stability compared to esters. rsc.org Methyl and ethyl esters have better hydrolytic stability than the free acid form. magtech.com.cn However, methyl esters may require more stringent storage conditions, such as an inert atmosphere and refrigeration, suggesting a higher reactivity compared to the more sterically hindered ethyl ester. magtech.com.cn The stability of azetidin-2-ones (β-lactams), which can be considered related structures, has been studied under different pH conditions, with some derivatives showing half-lives of over 15 hours at pH 4, 7.4, and 9. nih.gov While specific kinetic data for a wide range of this compound C-terminal analogues is not extensively documented in the provided literature, the general principles of ester and amide stability apply.

Structural Modifications and Substituent Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by structural modifications and the nature of substituents on the azetidine ring and the nitrogen atom.

The inherent ring strain of the four-membered azetidine ring enhances its reactivity compared to five- or six-membered rings. magtech.com.cn This increased angle strain lowers the activation energy for ring-opening reactions. magtech.com.cn Consequently, azetidines are susceptible to nucleophilic attack, which can lead to ring cleavage.

Substituent Effects at the C-2 Position: The nature of the substituent at the C-2 position, such as an ester or a nitrile, can influence the degree of epimerization in certain reactions. The steric bulk of the ester group also plays a role; for example, the ethyl ester provides more steric hindrance than a methyl ester but less than a tert-butyl ester. magtech.com.cn

Substituent Effects at the Nitrogen Atom: The substituent on the nitrogen atom has a profound effect on the reactivity and stereoselectivity of reactions. Electron-withdrawing groups on the nitrogen, such as a nosyl (Ns) group, can increase the acidity of the α-proton, influencing the stereochemical outcome of reactions. In contrast, bulky N-substituents like the Boc group can direct organolithium reagents to deprotonate the α-hydrogen due to steric repulsion. The diastereoselectivity of certain cyclization reactions is also dependent on the nature of the N-substituent, with N-benzyl derivatives sometimes leading to a single diastereoisomer. nih.gov

Substituent Effects on the Aromatic Ring of N-Aryl Derivatives: In the case of N-aryl substituted azetidines, the electronic nature of substituents on the aromatic ring can influence reaction outcomes. For instance, the presence of electron-donating substituents on both sulfonyl azides and Schiff bases in a multi-component reaction for the synthesis of N-sulfonylazetidin-2-imines led to good yields of the corresponding azetidines.

Applications of Ethyl Azetidine 2 Carboxylate in Medicinal Chemistry Research

Role as a Chiral Building Block for Nitrogen-Containing Compounds.nih.gov

Ethyl azetidine-2-carboxylate serves as a valuable chiral starting material for the synthesis of more complex nitrogen-containing molecules. Its inherent chirality and constrained ring structure make it an attractive scaffold for introducing specific stereochemistry and conformational rigidity into target compounds. nih.gov The development of new synthetic methods has expanded the accessibility and utility of azetidine (B1206935) derivatives in synthetic and medicinal chemistry. nih.gov

This compound is a key intermediate in the synthesis of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that acts as a proline analogue. umich.eduwikipedia.org The synthesis often involves the use of protecting groups, such as the N-benzhydryl group, which can be selectively cleaved. umich.edunih.gov For instance, an improved synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, an essential precursor, has been developed to facilitate the production of azetidine-2-carboxylic acid. umich.edunih.gov This non-natural amino acid can be incorporated into peptides, influencing their secondary structure. umich.edunih.gov

The azetidine ring system is a structural motif found in some marine-derived alkaloids that exhibit potent cytotoxic and antibacterial activities. nih.gov While direct synthesis of complex alkaloids from this compound is a nuanced process, its role as a foundational building block for constructing the core azetidine scaffold is significant. nih.gov The ability to introduce substituents onto the azetidine ring allows for the generation of diverse intermediates that can be further elaborated into complex alkaloid structures.

Design and Synthesis of Peptidomimetics Incorporating Azetidine-2-carboxylate Scaffolds.nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of the azetidine-2-carboxylate scaffold into peptide chains is a strategy to create conformationally constrained peptidomimetics. The four-membered ring of azetidine-2-carboxylic acid, a derivative of the ethyl ester, restricts the phi (φ) and psi (ψ) torsion angles of the peptide backbone, leading to more defined secondary structures. nih.gov For example, the introduction of an azetidine group into a peptide containing proline residues can perturb the normal peptide secondary structure. nih.gov

Peptide SequenceObserved ConformationReference
Boc-(L-Aze-L-Pro)2-OpcpAll-cis peptide bond conformation, compatible with a left-handed helix nih.gov
Boc-(L-Pro)3-L-Aze-OpcpPresence of both cis and trans peptide bonds nih.gov

Investigation of this compound in Enzyme Inhibitor Development.google.com

Derivatives of azetidine-2-carboxylic acid have been investigated as inhibitors of various enzymes. A notable example is their application in the development of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. google.com By substituting L-proline with L-azetidine-2-carboxylic acid in the structure of known ACE inhibitors, new analogues with potential therapeutic activity can be synthesized. google.com For instance, 1-(2-benzoylthioacetyl)-L-azetidine-2-carboxylic acid is an example of such a derivative. google.com

Utility in Pharmaceutical Research and Development.nih.govnih.gov

The azetidine scaffold, for which this compound is a key synthetic precursor, is of significant interest in pharmaceutical research. nih.govnih.gov Its incorporation into drug candidates can lead to improved physicochemical properties. nih.gov Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects. nih.gov The rigid nature of the azetidine ring can enhance binding affinity to biological targets and improve metabolic stability. nih.gov The development of diverse azetidine-based scaffolds is a key strategy in the creation of lead-like libraries for drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of Azetidine-2-carboxylate Derivatives in Drug Discovery.nih.govacs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For azetidine-2-carboxylate derivatives, SAR studies have provided valuable insights into the structural requirements for biological activity. For example, in the development of inhibitors for the human cytomegalovirus (HCMV), SAR studies on azetidine-containing dipeptides revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were essential for anti-HCMV activity. nih.gov The conformational restriction imposed by the azetidine ring was found to influence the activity of these molecules. nih.gov In another study on small-molecule STAT3 inhibitors, it was found that the (R)-enantiomer of an azetidine-2-carboxamide (B111606) was more potent than the (S)-enantiomer, and changing the core to an azetidine-3-carboxamide (B1289449) resulted in a loss of activity. acs.org

Compound ModificationImpact on ActivityTarget
(R)-enantiomer vs. (S)-enantiomer of azetidine-2-carboxamide(R)-enantiomer was more potentSTAT3
Azetidine-2-carboxamide vs. Azetidine-3-carboxamideAzetidine-2-carboxamide was active, azetidine-3-carboxamide was notSTAT3
N-terminus modification in dipeptide HCMV inhibitorsBenzyloxycarbonyl moiety required for activityHCMV
C-terminal side-chain in dipeptide HCMV inhibitorsAliphatic side-chain required for activityHCMV

Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl azetidine-2-carboxylate, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different hydrogen atoms in the molecule. The ethyl ester group is readily identifiable by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The protons on the azetidine (B1206935) ring typically appear as a more complex multiplet in the spectrum.

While ¹H and ¹³C NMR are standard, other specialized NMR techniques can be employed for more in-depth structural studies. For instance, ¹¹B NMR is a specialized technique used for boron-containing compounds and would not be applicable to this compound. rsc.org

Table 1: Representative NMR Data for this compound Derivatives Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values can vary based on the solvent and specific derivative.

Nucleus Functional Group Typical Chemical Shift (δ) Range (ppm) Multiplicity
¹HEthyl (CH₃)1.2 - 1.4Triplet (t)
¹HAzetidine Ring Protons3.2 - 3.8Multiplet (m)
¹HEthyl (OCH₂)4.1 - 4.3Quartet (q)
¹³CCarbonyl (C=O)~170Singlet (s)
¹³CEster (OCH₂)~61Singlet (s)
¹³CAzetidine Ring Carbons45 - 60Singlet (s)
¹³CEthyl (CH₃)~14Singlet (s)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. bristol.ac.uktandfonline.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. spectroscopyonline.com Another key feature is the N-H stretching vibration of the secondary amine in the azetidine ring, which is usually observed as a moderate band around 3300-3500 cm⁻¹. The C-N and C-O stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum, further confirming the compound's identity. umich.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Intensity
N-H (Azetidine)Stretch3300 - 3500Medium
C-H (Alkyl)Stretch2850 - 3000Medium to Strong
C=O (Ester)Stretch1730 - 1750Strong
C-N (Azetidine)Stretch1100 - 1300Medium
C-O (Ester)Stretch1000 - 1250Strong

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound.

In research settings, MS is often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS). lookchem.comgoogle.comnih.gov This hyphenated approach allows for the separation of complex mixtures and the subsequent identification and quantification of the individual components. For this compound, LC-MS can be used to monitor reaction progress, assess purity, and identify any byproducts or degradation products. acs.orgamazonaws.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high accuracy. bristol.ac.uktandfonline.com

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position of the azetidine ring, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. researchgate.netmdpi.com

This technique is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is a critical parameter in stereoselective synthesis and for applications where a specific enantiomer is desired. google.com The choice of the chiral column and the mobile phase composition are key factors in achieving successful enantiomeric separation. sigmaaldrich.com For instance, a Chiralcel OD-R column has been used to determine the optical purity of related azetidine-2-carboxylic acid derivatives. google.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. frontiersin.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed model of the molecule, showing the precise arrangement of atoms in space, as well as bond lengths and angles.

For this compound, X-ray crystallography can unambiguously establish the R or S configuration at the chiral center. While obtaining suitable crystals for analysis can sometimes be challenging, the information provided by this technique is unparalleled in its detail and accuracy. chemrxiv.orgnih.gov In cases where a single crystal of the target compound cannot be obtained, it is sometimes possible to crystallize a derivative. rsc.org

Theoretical and Computational Studies of Ethyl Azetidine 2 Carboxylate

Conformational Analysis of the Azetidine (B1206935) Ring System

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For cyclic systems like azetidine, this analysis is crucial for understanding the molecule's stability and reactivity. Unlike planar cyclobutane, the azetidine ring is not flat; it adopts a puckered or buckled conformation to relieve ring strain. rsc.orgresearchgate.net

Gas-phase electron diffraction studies have shown that the parent azetidine ring has a dihedral angle of 37°. rsc.org The puckering of the ring is a critical feature that influences the orientation of substituents attached to it. In derivatives like ethyl azetidine-2-carboxylate, the carboxylate group can exist in different spatial orientations relative to the ring. The crystal structure of L-azetidine-2-carboxylic acid reveals that its ring is buckled by 11°, a conformation that places the carboxylate group farther from the distal C(4) ring carbon than a planar arrangement would allow. researchgate.net

ParameterValueSource
Puckering Angle (Azetidine)37° rsc.org
Puckering Angle (L-Azetidine-2-carboxylic acid)11° researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods allow for the calculation of molecular orbitals, charge distributions, and reaction energetics. nih.govnih.gov

DFT studies have been instrumental in understanding the biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM). nih.govnih.gov These calculations reveal that the enzymatic environment stabilizes the substrate and the transition state in a strained conformation, which lowers the reaction barrier for the intramolecular cyclization. nih.gov The studies highlight the importance of charge transfer and desolvation effects in facilitating the cleavage of the Cγ-S bond of SAM to form the strained azetidine ring. nih.gov

Furthermore, quantum chemical calculations have been used to explain the regio- and diastereoselectivity observed in the synthesis of 2-arylazetidines. nih.gov By modeling the transition states for different reaction pathways, researchers can predict the most favorable routes. researchgate.net For instance, in the ring-closure reactions of oxiranes, DFT calculations have confirmed that the formation of the four-membered azetidine ring is kinetically favored over the five-membered pyrrolidine (B122466) ring, providing a theoretical basis for experimentally observed outcomes. nih.govresearchgate.net These models consider the angles of nucleophilic attack and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to explain the reaction's stereochemical results. researchgate.net

Computational MethodApplicationKey FindingsSource
Density Functional Theory (DFT)Biosynthesis of Azetidine-2-carboxylic acidEnzyme stabilizes a strained substrate conformation, lowering the activation energy for cyclization. nih.gov
Density Functional Theory (DFT)Synthesis of 2-ArylazetidinesExplained the kinetic control leading to the preferential formation of the four-membered ring over the five-membered ring. nih.govresearchgate.net

Molecular Modeling and Docking Studies in Drug Design

The azetidine ring is a valuable scaffold in medicinal chemistry, and molecular modeling and docking studies are essential for designing and evaluating new therapeutic agents based on this structure. rjptonline.orgrsc.orgnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a ligand (like an this compound derivative) with a target protein. rjptonline.org

Docking studies on various azetidine derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives of azetidin-2-one (B1220530) have been docked into the active site of the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a target for antitubercular drugs. rjptonline.org These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rjptonline.org

In the context of drug discovery, this compound can serve as a building block for more complex molecules. nih.govresearchgate.net Computational methods can guide the modification of the core structure to enhance binding affinity and selectivity for a specific protein target. For instance, studies on STAT3 inhibitors have shown that creating azetidine analogues can lead to potent small-molecule binders. acs.org By modeling these compounds in the protein's binding site, researchers can rationalize structure-activity relationships and design next-generation inhibitors with improved properties. acs.org The in-silico studies of some ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as antiglycating agents showed good agreement with in-vitro results, with calculated binding energies correlating with inhibitory activity. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving azetidines. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies, offering a step-by-step view of the reaction pathway. nih.gov

A prime example is the computationally-elucidated mechanism of azetidine-2-carboxylic acid (AZE) synthesis by AZE synthases. nih.govnih.gov DFT cluster models based on crystal structures of the enzyme's active site were used to model the reactant, transition state (TS), and product. nih.gov The calculations demonstrated that the enzyme facilitates an unusual 4-exo-tet cyclization by binding S-adenosylmethionine (SAM) in a strained, near-transition-state conformation. nih.gov This pre-organization of the substrate significantly lowers the activation barrier compared to the reaction in an aqueous environment. nih.gov

Similarly, computational methods have been applied to understand the regio- and diastereoselective synthesis of functionalized azetidines from other precursors. nih.gov DFT calculations have been used to investigate the ring-closure step in the synthesis of 2-arylazetidines from N-benzylaminomethyloxirane. researchgate.net The calculations compared four possible reaction pathways (two leading to azetidines and two to pyrrolidines) and found that the transition state leading to the trans-azetidine product had the lowest activation free energy, consistent with the experimental observation that this isomer is the major product. researchgate.net These studies provide a quantum chemical explanation for established empirical rules, such as Baldwin's rules for ring-formation reactions. nih.gov

Q & A

Q. What is the role of ethyl azetidine-2-carboxylate as a proline analogue in yeast transport studies?

this compound (a toxic proline analogue) is used to study proline uptake mechanisms in Saccharomyces cerevisiae. Four permeases (Put4, Gap1, Agp1, and Gnp1) are implicated in its transport, enabling competitive inhibition assays to dissect substrate specificity. Experimental design involves radiolabeled proline/azetidine-2-carboxylate uptake assays in permease-deficient yeast strains . Kinetic parameters (e.g., KmK_m, VmaxV_{max}) can differentiate transport efficiency between permeases.

PermeaseSubstrate SpecificityKmK_m (µM)Reference
Put4Proline/Azetidine-2-C50–100
Gap1Broad-range amino acids10–20

Q. How is this compound synthesized for laboratory use?

The compound is typically synthesized via ring-closing reactions or esterification of azetidine-2-carboxylic acid. For example, methyl 1-((4-methoxyphenyl)sulfonyl)azetidine-2-carboxylate derivatives are prepared using sulfonylation and nucleophilic substitution, with purity confirmed by IR, HR-MS, and 1H^1H-NMR . Reaction conditions (e.g., 60°C, 3 hours) and solvent selection (e.g., MeOH/CH2_2Cl2_2) are critical for yield optimization.

Advanced Research Questions

Q. How can this compound be used to study oxidative stress tolerance in yeast?

this compound induces oxidative stress by disrupting proline metabolism, leading to ROS accumulation. Researchers employ fluorescent probes (e.g., H2_2DCFDA) to quantify ROS levels in yeast strains overexpressing detoxification genes like MPR1. This gene, when expressed heterologously in tobacco, reduces ROS and enhances ethanol/freezing tolerance, validated via survival assays and transcriptomics .

Q. What methodological challenges arise when using azetidine-2-carboxylate as a selective marker in plant transformation?

Azetidine-2-carboxylate resistance is conferred by MPR1 or Saccharopine reductase overexpression, but its efficacy depends on species-specific prolyl-tRNA synthetase fidelity. In Arabidopsis, low amino acid specificity of cytosolic prolyl-tRNA synthetase results in growth inhibition, necessitating codon optimization or dual-selection systems (e.g., combining with NAT1 for nourseothricin resistance) . Data contradictions between yeast and plant models highlight the need for cross-species kinetic assays.

Q. How do crystallography and computational modeling resolve structural ambiguities in azetidine-2-carboxylate derivatives?

Derivatives like methyl 1-((4-methoxyphenyl)sulfonyl)azetidine-2-carboxylate are analyzed via X-ray crystallography (SHELX suite for refinement) and DFT calculations. Discrepancies in bond angles/electron density maps are resolved using high-resolution (<1.7 Å) datasets and HKL-3000 for phase determination .

Data Contradiction Analysis

Q. Why do studies report conflicting results on azetidine-2-carboxylate toxicity across organisms?

Toxicity varies due to differences in proline metabolic pathways. In yeast, PUT3 transcription factor activation exacerbates toxicity, while in plants, allelopathic effects stem from prolyl-tRNA synthetase inhibition. Cross-model studies should compare:

  • Proline uptake kinetics (yeast vs. plant protoplasts).
  • Transcriptional responses (RNA-seq of PUT3-orthologs).
  • Structural modeling of prolyl-tRNA synthetase active sites .

Methodological Recommendations

  • ROS Assays: Use 10 mM azetidine-2-carboxylate for 2-hour exposure in yeast; normalize to untreated controls .
  • Crystallography: Refine SHELXL parameters with TWINABS for high twinning fractions .
  • Genetic Selection: Combine azetidine-2-carboxylate (0.5–1.0 mM) with nourseothricin (50 µg/mL) for dual selection in plants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl azetidine-2-carboxylate
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Ethyl azetidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.